2,2'-Dimethyl-5-tert-butylbenzophenone
Description
2,2'-Dimethyl-5-tert-butylbenzophenone is a substituted benzophenone derivative characterized by methyl groups at the 2 and 2' positions and a bulky tert-butyl group at the 5 position. Benzophenones are aromatic ketones widely studied for their applications in organic synthesis, photochemistry, and materials science. The tert-butyl group enhances steric hindrance and lipophilicity, while the methyl groups contribute to electronic modulation of the aromatic system.
Properties
Molecular Formula |
C19H22O |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(5-tert-butyl-2-methylphenyl)-(2-methylphenyl)methanone |
InChI |
InChI=1S/C19H22O/c1-13-8-6-7-9-16(13)18(20)17-12-15(19(3,4)5)11-10-14(17)2/h6-12H,1-5H3 |
InChI Key |
NFRDSOMKJZLIOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Insights and Limitations
- Synthetic Challenges: The tert-butyl group in this compound may complicate synthesis due to steric hindrance, requiring optimized conditions (e.g., Lewis acid catalysts for Friedel-Crafts reactions).
- Data Gaps : Direct experimental data (e.g., melting points, spectroscopic profiles) for the target compound are absent in the provided literature, necessitating extrapolation from analogs.
- Functional Trade-offs : While tert-butyl groups improve solubility, they may reduce crystallinity compared to nitro or hydroxy derivatives.
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